Mianserin hydrochloride
Overview
Description
Mianserin hydrochloride is a tetracyclic antidepressant with therapeutic activity similar to amitriptyline used to treat depression and anxiety . It has antihistaminic and hypnosedative effects, but almost no anticholinergic effect . It is a weak inhibitor of norepinephrine reuptake and strongly stimulates the release of norepinephrine .
Synthesis Analysis
The structural derivatives of Mianserin were synthesized by Oxygen Healthcare Research Pvt. Ltd. in Ahmedabad, India . The synthesis steps are provided in the Supplemental Information .
Molecular Structure Analysis
Mianserin hydrochloride has a molecular formula of C18H21ClN2 and a molecular weight of 300.8 g/mol . Its structure includes a tetracyclic compound with antidepressant effects .
Chemical Reactions Analysis
While specific chemical reactions involving Mianserin hydrochloride are not detailed in the search results, it’s known that Mianserin hydrochloride is a derivative of tetracyclic antidepressants .
Scientific Research Applications
Biological and Chemical Properties : Mianserin hydrochloride, used as a psychotropic drug, has significant side effects, including cytotoxicity. Research on its interaction with β-cyclodextrin (β-CD) shows that encapsulating Mianserin in β-CD can reduce its cytotoxicity, and the interaction occurs through the incorporation of Mianserin's aromatic rings inside β-CD molecules. This complexation affects the viability of Chinese hamster cells, indicating a potential for reduced drug toxicity (Belica-Pacha et al., 2020).
Pharmacology : Mianserin hydrochloride is an effective treatment for depressive illness, offering advantages over tricyclic antidepressants due to fewer side effects, lack of cardiotoxicity, and greater safety in overdosage. It has an atypical pharmacological profile, and its antidepressant activity involves mechanisms other than neuronal amine re-uptake inhibition (Marshall, 1983).
Comparison with Other Antidepressants : In clinical studies, Mianserin hydrochloride has been compared with amitriptyline, showing similar effectiveness in treating depressive illness, but with fewer side effects. It lacks anticholinergic effects and does not interact with adrenergic receptors, differentiating it from other antidepressants (Ghose, Coppen, & Turner, 1976).
Effects on Serotonin and Tryptamine : Mianserin hydrochloride exhibits anti-5-hydroxytryptamine activity and is more effective than cyproheptadine in counteracting tryptamine-induced responses. It shows α-adrenolytic activity and does not antagonize muscarinic effects of acetylcholine (Vargaftig et al., 1971).
Therapeutic Dose Range : A study determining the optimal dosage range of Mianserin hydrochloride found that improvement in depressive symptomatology occurred across different treatment groups (60, 90, and 120 mg), but adverse effects were more prevalent at higher doses (Petrie, Wilson, Ban, Guy, & Schaffer, 1980).
Use in Surgical Menopause Syndrome : Mianserin hydrochloride has been used effectively in treating psychovegetative disorders resulting from surgical menopause, relieving emotional and vegetative symptoms (Gudkova & Solov'eva, 1997).
Life Extension in C. elegans : Mianserin was found to increase the lifespan of Caenorhabditis elegans when given only during adulthood. This effect requires specific serotonin and octopamine receptors and may be linked to mechanisms associated with dietary restriction (Petrascheck, Ye, & Buck, 2009).
Cardiovascular Responses : Mianserin hydrochloride prolongs the corrected Q-T interval but does not significantly affect other cardiac parameters. It shows no interaction with antihypertensive drug therapy and lacks the cardiotoxicity common in tricyclic antidepressants (Burgess, Turner, & Wadsworth, 1978).
Safety And Hazards
properties
IUPAC Name |
5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2.ClH/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19;/h2-9,18H,10-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPFMWCWRVTGKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24219-97-4 (Parent) | |
Record name | Mianserin hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021535477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30944145 | |
Record name | Mianserin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855534 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Mianserin hydrochloride | |
CAS RN |
21535-47-7, 78644-54-9 | |
Record name | Mianserin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21535-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mianserin hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021535477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mianserin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759590 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (.+-.)-Athymil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292267 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mianserin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mianserin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MIANSERIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X03TN217S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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